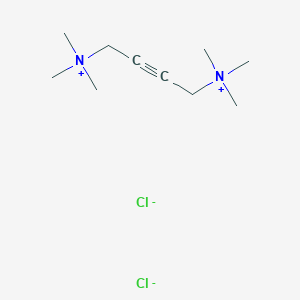

N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride

Description

N¹,N¹,N¹,N⁴,N⁴,N⁴-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride is a quaternary ammonium salt characterized by a rigid but-2-yne (C≡C) backbone symmetrically substituted with two aminium groups. Each aminium group is fully methylated (N,N,N-trimethyl), and the compound exists as a dichloride salt due to two chloride counterions balancing the positive charges.

Properties

CAS No. |

61295-66-7 |

|---|---|

Molecular Formula |

C10H22Cl2N2 |

Molecular Weight |

241.20 g/mol |

IUPAC Name |

trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;dichloride |

InChI |

InChI=1S/C10H22N2.2ClH/c1-11(2,3)9-7-8-10-12(4,5)6;;/h9-10H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

DIRAQXGEZKUEHK-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CC#CC[N+](C)(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride typically involves the reaction of 1,4-dibromo-2-butyne with excess trimethylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like water or alcohols.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylamines.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and as a phase transfer catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride involves its interaction with molecular targets such as enzymes, proteins, and cell membranes. The positively charged nitrogen atoms in the compound can form electrostatic interactions with negatively charged sites on target molecules, leading to inhibition or modulation of their activity. Additionally, the compound’s unique structure allows it to penetrate cell membranes and exert its effects intracellularly.

Comparison with Similar Compounds

Bis(aminium) Dichlorides with Cyclohexane Backbones

Example Compound: trans-1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dichloride (AY-9944)

- Structural Differences : AY-9944 features a cyclohexane ring instead of a but-2-yne chain, with aminium groups substituted by 2-chlorobenzyl moieties.

- Pharmacological Effects : AY-9944 inhibits cholesterol synthesis and induces pulmonary foam cell accumulation in animals, a side effect linked to its amphiphilic nature .

Benzene-Based Bis(aminium) Derivatives in Materials Science

Example Compound : Benzene-1,4-bis(aminium) PbI₄

- Structural Differences : Aromatic benzene backbone versus aliphatic but-2-yne. The aminium groups are unsubstituted (NH₃⁺) in this perovskite spacer cation.

- Dynamic Stability: Phonon density-of-state calculations show benzene-1,4-bis(aminium) PbI₄ has lower dynamic stability (6.55% imaginary phonon DOS) compared to analogs with extended spacer lengths .

- Comparison : The but-2-yne compound’s rigid backbone may enhance structural stability in materials applications, though its methylated aminium groups could reduce hydrogen-bonding interactions critical for perovskite layering.

Butene-Based Phosphonium Dichlorides

Example Compound : (2E)-2-Butene-1,4-diylbis(triphenylphosphonium) dichloride

- Structural Differences : Butene (C=C) backbone with phosphonium (P⁺) centers instead of aminium (N⁺).

- Applications : Phosphonium salts are widely used in catalysis and ionic liquids due to their high thermal stability and tunable solubility .

- Comparison : The but-2-yne analog’s aminium groups may offer stronger hydrogen-bonding capacity compared to phosphonium, favoring use in supramolecular chemistry or drug delivery.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Structural Rigidity vs.

- Counterion Role : Dichloride counterions are common in analogs like AY-9944 and phosphonium salts, but substitution with bulkier anions (e.g., PF₆⁻) could modulate solubility for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.